![molecular formula C20H15ClF2N2O3S B4984792 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
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Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
A-769662 activates 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by binding to the regulatory γ subunit of the enzyme. This leads to conformational changes in the enzyme, resulting in increased phosphorylation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide substrates and activation of downstream signaling pathways. The activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by A-769662 results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including:
- Activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Increased glucose uptake
- Increased fatty acid oxidation
- Inhibition of protein synthesis and cell growth
- Induction of apoptosis in cancer cells
- Protection of neurons from oxidative stress
- Improvement of cognitive function
Advantages and Limitations for Lab Experiments
A-769662 has several advantages and limitations for lab experiments. Advantages include:
- Specific activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Potent and reversible activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Ability to activate 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide in a variety of cell types and tissues
Limitations include:
- Limited solubility in water
- Poor bioavailability in vivo
- Potential off-target effects
Future Directions
For research on A-769662 include:
- Development of more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide activators
- Investigation of the therapeutic potential of A-769662 in metabolic disorders, cancer, and neurodegenerative diseases
- Study of the molecular mechanisms underlying the effects of A-769662 on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide signaling
- Examination of the potential off-target effects of A-769662
- Analysis of the pharmacokinetics and pharmacodynamics of A-769662 in vivo.
Synthesis Methods
A-769662 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. The second step involves the reaction of 4-chlorobenzenesulfonamide with 3,4-difluoroaniline to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, A-769662 has been shown to improve glucose and lipid metabolism by activating 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide. In cancer, A-769662 has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVZGNFPVNLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(3,4-difluorophenyl)benzamide |
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